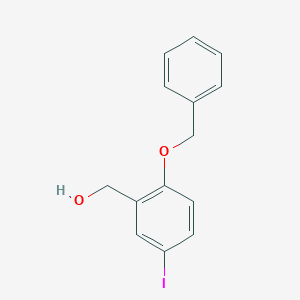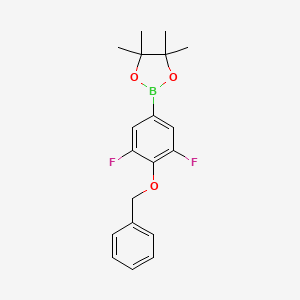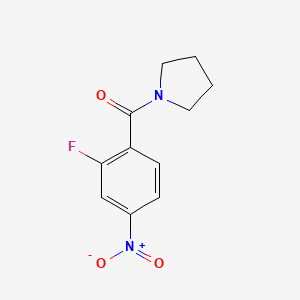
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Descripción general
Descripción
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the CAS Number: 1411990-19-6. It has a molecular weight of 238.22 . The compound appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11FN2O3/c12-10-6-8 (14 (16)17)3-4-9 (10)11-2-1-5-13 (11)7-15/h3-4,6-7,11H,1-2,5H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The compound (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone, among other related compounds, has been synthesized through a substitution reaction. Techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction were used to confirm the structures. Density Functional Theory (DFT) calculations were used to analyze the molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Medicinal Chemistry and Pharmacology
- Development of Antagonists for Clinical Trials : The compound this compound has been employed in the development of novel antagonists. For instance, derivatives of this compound were used in the synthesis of P2X7 antagonists, which demonstrated robust receptor occupancy and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Biological Activity and Drug Development
- Synthesis of Anti-inflammatory and Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. These compounds showed promising results in vivo for anti-inflammatory activity and potent antibacterial properties (Ravula et al., 2016).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds for Nucleic Acid Studies : Pyrrolidine carbamate nucleic acids, synthesized using a compound structurally related to this compound, have been reported. These were employed in DNA binding studies, demonstrating the compound's utility in nucleic acid research (Meena & Kumar, 2003).
Antibacterial and Antimicrobial Research
- Antimicrobial and Antimycobacterial Evaluation : Compounds synthesized using this compound have been evaluated for their antimicrobial and antimycobacterial activities, showing effectiveness against several bacterial strains, highlighting their potential in antimicrobial research (Narasimhan et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(2-fluoro-4-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPQQRENLKRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


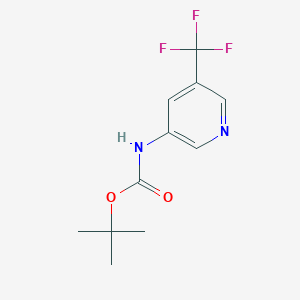

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
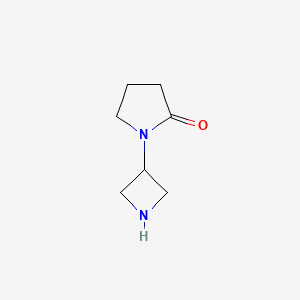
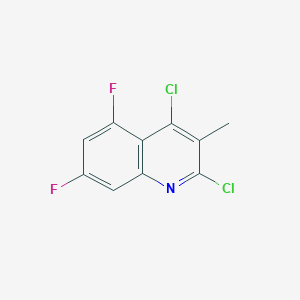
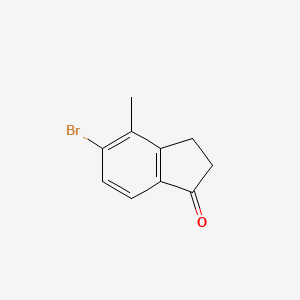
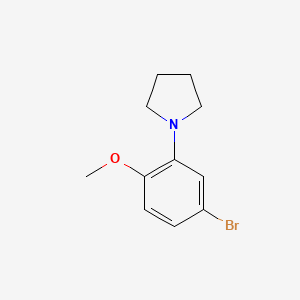
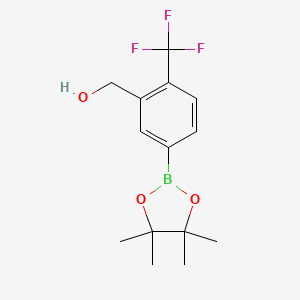
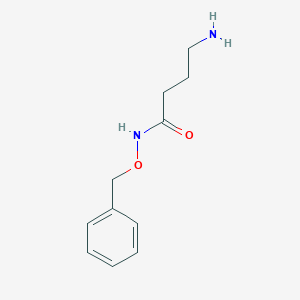
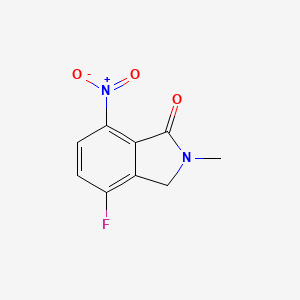
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)
